![molecular formula C21H22BrFN4O3S B1676755 Morphothiadin CAS No. 1092970-12-1](/img/structure/B1676755.png)
Morphothiadin
Vue d'ensemble
Description
Morphothiadin is a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV with an IC50 of 12 nM .
Molecular Structure Analysis
Morphothiadin (GLS4) shows no toxicity up to 25 μM. The cytotoxic dose whereby 50% of cells die (CC50) for primary hepatocytes is 115 μM for Morphothiadin .Applications De Recherche Scientifique
Inhibition of Hepatitis B Virus (HBV) Replication
Morphothiadin, also known as GLS4, is a potent inhibitor of the replication of both wild-type and adefovir-resistant HBV . It has shown potent in vitro inhibition of HBV DNA replication .
Increased Efficacy with Ritonavir
In vivo studies with health volunteers have shown that Morphothiadin needs an extra-booster (ritonavir) to increase its plasma concentration and achieve effective antiviral activity in humans .
Low Toxicity
Morphothiadin has shown low toxicity up to 25 μM . The cytotoxic dose whereby 50% of cells die (CC 50) for primary hepatocytes is 1150 .
Potential for Further Research
Given its potent inhibitory effects on HBV replication and relatively low toxicity, Morphothiadin presents a promising avenue for further research in the treatment of Hepatitis B .
Mécanisme D'action
Target of Action
Morphothiadin, also known as GLS4, primarily targets the Hepatitis B Virus (HBV) core protein assembly . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
Morphothiadin acts as an inhibitor of HBV core protein assembly . It interferes with the correct assembly of the virus capsid, leading to the formation of misassembled structures . This results in a decrease in the quantity of core protein dimers and the formation of mature virus particles .
Biochemical Pathways
The primary biochemical pathway affected by Morphothiadin is the HBV replication cycle . By inhibiting the assembly of the HBV core protein, Morphothiadin disrupts the encapsidation of the pre-genomic RNA (pgRNA) of the virus . This leads to a significant reduction in HBV replication and the production of mature virus particles .
Pharmacokinetics
In vivo studies have shown that morphothiadin requires anextra booster (ritonavir) to increase its plasma concentration and achieve effective antiviral activity in humans . This suggests that the compound’s bioavailability may be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The primary result of Morphothiadin’s action is a potent inhibition of both wild-type and adefovir-resistant HBV replication . It has shown effective antiviral activity in both monotherapy and combination therapy . Data indicates that Morphothiadin is a small molecule compound that can clearly inhibit s antigen and e antigen, and can inhibit cccDNA, which is indispensable for achieving hepatitis B cure .
Action Environment
The efficacy and stability of Morphothiadin can be influenced by various environmental factors. For instance, in vivo studies have shown that the compound requires an extra booster to increase its plasma concentration and achieve effective antiviral activity . This suggests that factors such as the physiological environment and the presence of other drugs can influence the action of Morphothiadin.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1793065-08-3 | |
Record name | Morphothiadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORPHOTHIADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.